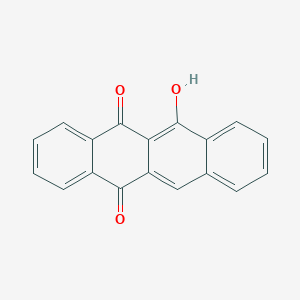
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Wirkmechanismus
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. The same mechanism of action is responsible for the toxic effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate on mammals and humans.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to cause a range of biochemical and physiological effects in mammals and humans. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, respiratory depression, and liver damage. Long-term exposure to 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been linked to cancer, reproductive and developmental disorders, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a broad spectrum of activity against insects. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and poses a risk to researchers handling the compound. It is also unstable in the presence of light and heat, which can affect the accuracy of experimental results.
Zukünftige Richtungen
Future research on 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate should focus on developing safer alternatives to this highly toxic insecticide. Studies should be conducted to understand the long-term effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment. In addition, research should be conducted to develop new methods for controlling pests in agriculture and public health programs that do not rely on toxic chemicals like 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a highly toxic organophosphate insecticide that has been widely used in agriculture and public health programs. Its mechanism of action involves inhibition of acetylcholinesterase activity, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate poses a significant risk to human health and the environment and should be used with caution. Future research should focus on developing safer alternatives to this highly toxic insecticide and understanding its long-term effects on human health and the environment.
Synthesemethoden
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by the reaction between 2-(4-methylphenoxy)ethanol and 3,4-dichlorophenyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to reduce the environmental impact and increase the yield of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used to control pests in agriculture, such as aphids, mites, and whiteflies. It has also been used in public health programs to control mosquitoes and other disease-carrying insects. In addition, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been used in research to study the effects of organophosphate pesticides on the nervous system.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-2-5-13(6-3-11)21-8-9-22-16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNINKIBSSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)
![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)
![ethyl (5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5083597.png)



![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)
![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)